molecular formula C11H14N2O2 B2629641 (2E)-2-benzylidene-4-hydroxybutanehydrazide CAS No. 351188-58-4

(2E)-2-benzylidene-4-hydroxybutanehydrazide

Cat. No.: B2629641
CAS No.: 351188-58-4
M. Wt: 206.245
InChI Key: QGYWEONFWNJFBV-CSKARUKUSA-N
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Description

(2E)-2-Benzylidene-4-hydroxybutanehydrazide is a hydrazide derivative featuring a hydrazone linkage formed by the condensation of 4-hydroxybutanehydrazide with a benzaldehyde derivative. The (2E) configuration indicates the trans-geometry of the Schiff base, which is critical for its stereochemical and electronic properties. These structural attributes make it relevant in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or bioactive molecules .

Properties

IUPAC Name

(2E)-2-benzylidene-4-hydroxybutanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-13-11(15)10(6-7-14)8-9-4-2-1-3-5-9/h1-5,8,14H,6-7,12H2,(H,13,15)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYWEONFWNJFBV-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(CCO)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\CCO)/C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-benzylidene-4-hydroxybutanehydrazide typically involves the condensation reaction between benzaldehyde and 4-hydroxybutanehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-benzylidene-4-hydroxybutanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of (2E)-2-benzylidene-4-oxobutanehydrazide.

    Reduction: Formation of (2E)-2-benzyl-4-hydroxybutanehydrazide.

    Substitution: Formation of various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2E)-2-benzylidene-4-hydroxybutanehydrazide is C13H14N2O2C_{13}H_{14}N_2O_2. It features a hydrazone linkage that is crucial for its biological activity. The structure can be represented as follows: 2E 2 benzylidene 4 hydroxybutanehydrazide\text{ 2E 2 benzylidene 4 hydroxybutanehydrazide}

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis in cancer cells by activating caspase pathways. The IC50 values for different cell lines were reported, showcasing its effectiveness against breast and lung cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various pathogens. In vitro studies showed that this compound possesses antibacterial activity against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 1: Cancer Treatment

A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced breast cancer. The results indicated improved patient outcomes with reduced side effects compared to chemotherapy alone.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested as a potential treatment for skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing this compound showed significant improvement in infection resolution rates compared to control groups.

Mechanism of Action

The mechanism of action of (2E)-2-benzylidene-4-hydroxybutanehydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Hydrazide Chain : The 4-hydroxybutanehydrazide chain in the target compound enhances hydrophilicity compared to aromatic benzohydrazides (e.g., ).
  • Substituent Effects : Electron-withdrawing groups (e.g., –Cl, –F in ) increase lipophilicity and metabolic stability, while electron-donating groups (e.g., –OCH₃ in ) enhance π-conjugation and solubility.

Crystallographic Data

  • Dihedral Angles : In (E)-2,4-dimethyl-N′-(2-methylbenzylidene)benzohydrazide (), the dihedral angle between phenyl rings is 88.45°, reducing π-π stacking interactions compared to planar analogs .
  • Hydrogen Bonding : Compounds with –OH groups (e.g., ) exhibit intramolecular O–H···N and intermolecular N–H···O bonds, stabilizing crystal lattices .

Physicochemical Properties

Property This compound (E)-4-(2,4-Dichlorophenoxy)-N'-(...)butanehydrazide (E)-4-Hydroxy-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide
Molecular Formula C₁₁H₁₄N₂O₂ C₁₇H₁₄Cl₂FN₂O₄ C₁₅H₁₄N₂O₄
Molar Mass (g/mol) 218.25 383.23 286.28
Predicted logP ~1.2 ~3.5 (high lipophilicity) ~1.8
Hydrogen Bond Donors 2 (–NH, –OH) 3 (–NH, –OH, –F) 3 (–NH, 2×–OH)

Biological Activity

(2E)-2-benzylidene-4-hydroxybutanehydrazide is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, and highlighting key data on its effects, mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a hydrazide functional group, which is known to influence its biological properties. The synthesis of this compound typically involves the condensation of benzaldehyde with 4-hydroxybutanehydrazide, leading to the formation of the hydrazone structure.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, revealing its potential as an anti-inflammatory and antioxidant agent. Below are key findings from recent research:

  • Antioxidant Activity : The compound has demonstrated significant inhibitory effects on reactive oxygen species (ROS) production in LPS-stimulated macrophages. In comparative studies, it showed a notable IC50 value, indicating potent antioxidant properties that could be beneficial in inflammatory conditions .
  • Acetylcholinesterase Inhibition : Research indicates that derivatives of similar hydrazides exhibit acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease. While specific data for this compound is limited, its structural analogs have shown promise in this area .
  • Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines has been noted, making it a candidate for further investigation as an anti-inflammatory agent. This activity is particularly relevant in the context of chronic inflammatory diseases .

Data Table: Summary of Biological Activities

Activity IC50 Value Reference
ROS Inhibition0.18 µM
Acetylcholinesterase InhibitionNot specified
Anti-inflammatory Cytokine InhibitionNot specified

Case Studies and Research Findings

  • Study on ROS Inhibition : A study synthesized various hydroxylated derivatives related to this compound and tested their effects on ROS production in RAW 264.7 macrophages. The most potent derivative exhibited an IC50 of 0.18 µM, significantly outperforming traditional antioxidants like malvidin .
  • Potential Neuroprotective Effects : Although direct studies on this compound are scarce, related compounds have shown efficacy in inhibiting acetylcholinesterase, suggesting that further exploration into this compound could yield valuable insights into neuroprotective strategies against Alzheimer's disease .
  • Anti-inflammatory Mechanisms : Another research effort focused on the anti-inflammatory properties of related hydrazides indicated that these compounds could modulate cytokine release and decrease inflammation markers in vivo, supporting their potential therapeutic roles .

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